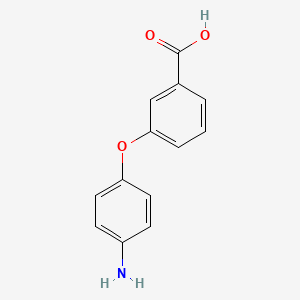

Acide 3-(4-aminophénoxy)benzoïque

Vue d'ensemble

Description

3-(4-Aminophenoxy)benzoic acid, also known as 4-APB, is an organic compound with the molecular formula C11H11NO3. It is a white solid that is soluble in water and has a melting point of 99-100 °C. 4-APB is an important intermediate in the synthesis of various pharmaceuticals, such as the anti-inflammatory drug ibuprofen. It is also used as a reagent in organic synthesis, as a laboratory reagent, and as a tool in the study of biochemical and physiological processes.

Applications De Recherche Scientifique

Synthèse de Polymères

L'acide 3-(4-aminophénoxy)benzoïque est utilisé dans la synthèse de polymères haute performance. Sa structure permet de créer des polyimides, qui sont des polymères connus pour leur stabilité thermique et leur résistance mécanique. Le composé agit comme un monomère qui peut être polymérisé pour former des polyimides avec des propriétés spécifiques, telles qu'une flexibilité accrue ou une constante diélectrique améliorée .

Catalyse en Polycondensation

Ce composé sert de catalyseur dans le processus de polycondensation. Il facilite la formation d'acides polyamiques, qui sont des précurseurs des polyimides. La présence du groupe aminophénoxy dans le composé aide à catalyser la réaction, conduisant à une synthèse plus efficace des polyimides à des températures plus basses et à des temps de réaction plus courts .

Applications Photocatalytiques

Les chercheurs ont exploré l'utilisation de l'this compound dans les applications photocatalytiques. Il a été incorporé dans des structures complexes qui présentent un comportement semi-conducteur optique. Ces structures peuvent être utilisées comme photocatalyseurs pour la dégradation de substances nocives, telles que les antibiotiques dans les processus de traitement de l'eau .

Conception de Médicaments et Recherche Pharmaceutique

Dans la recherche pharmaceutique, l'this compound est un intermédiaire précieux pour la conception et la synthèse de molécules médicamenteuses. Ses groupes fonctionnels phénolique et carboxylique en font un bloc de construction polyvalent pour créer des composés avec des effets thérapeutiques potentiels .

Science des Matériaux

Le composé est important en science des matériaux, en particulier dans le développement de nouveaux matériaux avec des propriétés électriques ou optiques uniques. Sa structure moléculaire permet la création de matériaux pouvant être utilisés dans l'électronique avancée, les revêtements et d'autres applications où des matériaux haute performance sont requis .

Blocs de Construction Chimiques

En tant que bloc de construction chimique, l'this compound est utilisé pour construire des molécules plus complexes. Ses sites réactifs lui permettent de subir diverses réactions chimiques, ce qui en fait un composant fondamental dans la synthèse d'une large gamme de produits chimiques .

Chimie Analytique

En chimie analytique, ce composé peut être utilisé comme un standard ou un réactif en raison de sa structure et de ses propriétés bien définies. Il peut aider à l'étalonnage des instruments ou comme réactif dans le développement de nouvelles méthodes analytiques .

Science de l'Environnement

Les applications environnementales de l'this compound comprennent son utilisation dans la synthèse de composés capables d'absorber les polluants ou de les convertir en substances moins nocives. Son rôle dans la création de matériaux capables de capturer les gaz à effet de serre ou de décomposer les produits chimiques toxiques est un domaine de recherche en cours .

Analyse Biochimique

Biochemical Properties

3-(4-Aminophenoxy)benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme S-adenosyl-L-methionine:benzoic acid carboxyl methyltransferase (BAMT), which catalyzes the methylation of benzoic acid to produce methylbenzoate . This interaction is crucial for the biosynthesis of volatile esters in plants. Additionally, 3-(4-Aminophenoxy)benzoic acid can participate in oxidation-reduction reactions at the benzylic position, involving free radical intermediates .

Cellular Effects

3-(4-Aminophenoxy)benzoic acid influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of enzymes involved in the antioxidant defense system, such as glutathione peroxidase and superoxide dismutase . These enzymes play a critical role in maintaining cellular redox balance and protecting cells from oxidative stress.

Molecular Mechanism

The molecular mechanism of 3-(4-Aminophenoxy)benzoic acid involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. The compound can bind to specific sites on enzymes, altering their conformation and activity. For example, it can inhibit the activity of certain oxidases by binding to their active sites, thereby preventing the oxidation of substrates . Additionally, 3-(4-Aminophenoxy)benzoic acid can influence gene expression by interacting with transcription factors and modulating their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(4-Aminophenoxy)benzoic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3-(4-Aminophenoxy)benzoic acid is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to the compound has been associated with changes in cellular metabolism and gene expression, indicating potential cumulative effects.

Dosage Effects in Animal Models

The effects of 3-(4-Aminophenoxy)benzoic acid vary with different dosages in animal models. At low doses, the compound has been shown to enhance nutrient digestion and improve antioxidant capacity in young pigs . At high doses, it can exhibit toxic effects, such as reduced feed intake and impaired growth. The threshold effects observed in these studies highlight the importance of optimizing dosage to achieve desired outcomes while minimizing adverse effects.

Metabolic Pathways

3-(4-Aminophenoxy)benzoic acid is involved in several metabolic pathways, including the shikimate and phenylpropanoid pathways. These pathways are responsible for the biosynthesis of various phenolic compounds, including benzoic acid derivatives . The compound interacts with enzymes such as phenylalanine ammonia-lyase (PAL) and chalcone synthase (CHS), which are key players in these pathways. These interactions can influence metabolic flux and the levels of metabolites produced.

Transport and Distribution

The transport and distribution of 3-(4-Aminophenoxy)benzoic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, involving transporter proteins . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for the compound’s bioavailability and efficacy.

Subcellular Localization

The subcellular localization of 3-(4-Aminophenoxy)benzoic acid is determined by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the cytosol, mitochondria, or endoplasmic reticulum . Its activity and function can be influenced by its localization, as different cellular compartments provide distinct microenvironments that affect the compound’s interactions with biomolecules.

Propriétés

IUPAC Name |

3-(4-aminophenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c14-10-4-6-11(7-5-10)17-12-3-1-2-9(8-12)13(15)16/h1-8H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIKOFLSRJZCPKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

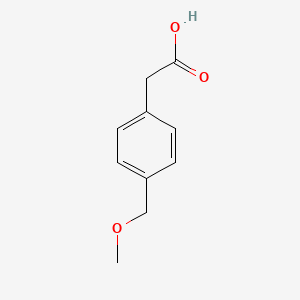

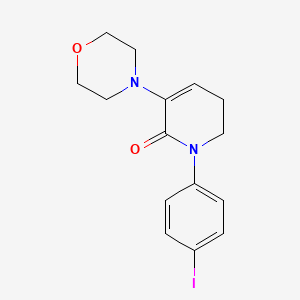

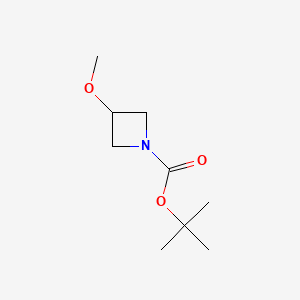

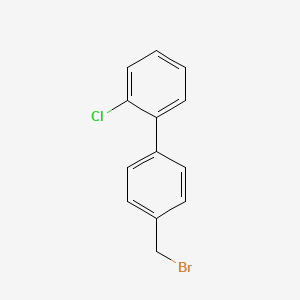

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

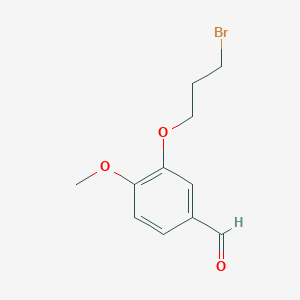

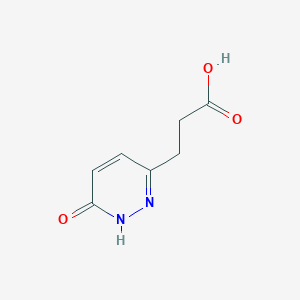

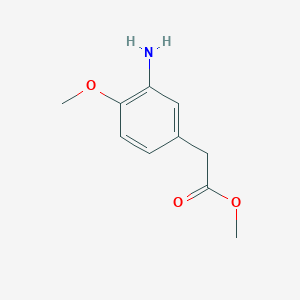

Feasible Synthetic Routes

Q1: What is the role of 3-(4-Aminophenoxy)benzoic acid in polymer synthesis, and how does its concentration affect the properties of the resulting copolymer?

A1: 3-(4-Aminophenoxy)benzoic acid acts as an AB monomer in the synthesis of hyperbranched aromatic polyamide copolymers [, ]. This means it possesses both amine (-NH2) and carboxylic acid (-COOH) functional groups, allowing it to react and form amide linkages, creating a branched polymer structure.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride](/img/structure/B1322758.png)

![2-Methyl-2,5-diazabicyclo[2.2.2]octane dihydrochloride](/img/structure/B1322759.png)

![4-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1322783.png)

![1-[2-(4-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1322788.png)

![4-[(3-Methoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1322789.png)

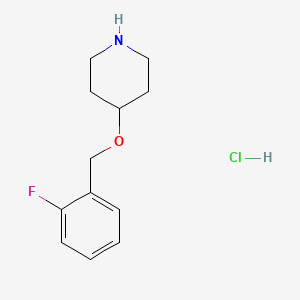

![4-{[(2-Fluorobenzyl)Oxy]Methyl}Piperidine Hydrochloride](/img/structure/B1322790.png)